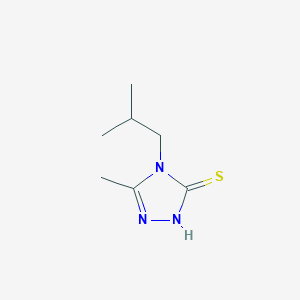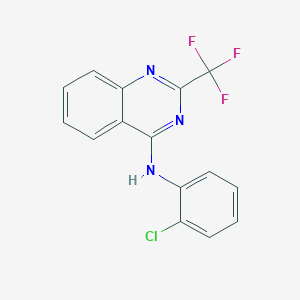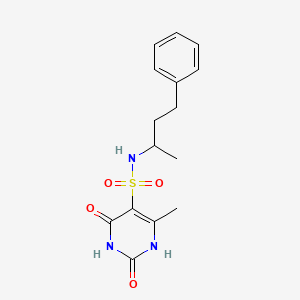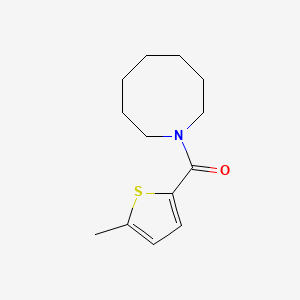![molecular formula C21H13ClN2O4 B4829633 4-[5-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B4829633.png)
4-[5-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-2-chlorobenzoic acid
Overview
Description
4-[5-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-2-chlorobenzoic acid is a complex organic compound that features a combination of aromatic rings, a cyano group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-2-chlorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 2-chlorobenzoic acid derivative, with a furan-forming reagent under acidic or basic conditions.
Introduction of the anilino group: This step involves the reaction of the furan derivative with an aniline derivative, often under conditions that promote nucleophilic substitution.
Formation of the cyano group: This can be introduced through a reaction with a cyanating agent, such as sodium cyanide or potassium cyanide, under appropriate conditions.
Formation of the oxoprop-1-enyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-[5-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-2-chlorobenzoic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: The compound can be reduced to form various reduction products, such as the corresponding alcohol or amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles such as amines or alcohols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: The compound may have potential as a biological probe or as a lead compound for the development of new drugs.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases that involve dysregulation of the pathways targeted by the compound.
Mechanism of Action
The mechanism by which 4-[5-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-2-chlorobenzoic acid exerts its effects will depend on its specific molecular targets and pathways. Potential mechanisms of action include:
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes by binding to their active sites or by interfering with their catalytic mechanisms.
Modulation of signaling pathways: The compound may modulate the activity of specific signaling pathways by binding to receptors or other signaling molecules.
Interaction with nucleic acids: The compound may interact with DNA or RNA, potentially affecting gene expression or other nucleic acid-related processes.
Comparison with Similar Compounds
4-[5-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-2-chlorobenzoic acid can be compared with other similar compounds, such as:
4-[5-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-2-bromobenzoic acid: This compound is similar in structure but contains a bromine atom instead of a chlorine atom. The presence of the bromine atom may affect the compound’s reactivity and biological activity.
4-[5-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-2-methylbenzoic acid: This compound is similar in structure but contains a methyl group instead of a chlorine atom. The presence of the methyl group may affect the compound’s reactivity and biological activity.
4-[5-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-2-nitrobenzoic acid: This compound is similar in structure but contains a nitro group instead of a chlorine atom. The presence of the nitro group may affect the compound’s reactivity and biological activity.
Properties
IUPAC Name |
4-[5-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O4/c22-18-11-13(6-8-17(18)21(26)27)19-9-7-16(28-19)10-14(12-23)20(25)24-15-4-2-1-3-5-15/h1-11H,(H,24,25)(H,26,27)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYWAVIBQPRHNL-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)C(=O)O)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)C(=O)O)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-fluorobenzamide](/img/structure/B4829556.png)
![N-(1-benzyl-4-piperidinyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B4829572.png)
![methyl 2-chloro-5-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4829583.png)
![2-[(3-hydroxypropyl)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4829592.png)
![N-ethyl-4-methoxy-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4829597.png)
![N-[(1-phenylcyclopentyl)methyl]-4-propoxybenzamide](/img/structure/B4829600.png)

![butyl N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4829626.png)

![1-ethyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4829641.png)
![N-[4-(4-methyl-5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B4829662.png)


![3-[(4-chloro-2-methylphenoxy)methyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4829682.png)
